3-[(2-Bromobenzyl)oxy]benzaldehyde
Description
Contextualization within Organic Synthesis and Structural Diversity
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile building blocks for a vast array of more complex molecules. The introduction of a benzyloxy moiety to the benzaldehyde (B42025) scaffold significantly enhances its structural diversity and utility. These compounds are recognized as valuable intermediates, particularly in the field of medicinal chemistry, where they form the basis for the synthesis of biologically active molecules. eurekaselect.comacs.org
The synthesis of substituted benzyloxy benzaldehydes is often achieved through the Williamson ether synthesis, which involves the reaction of a hydroxybenzaldehyde with a corresponding benzyl (B1604629) halide. nih.gov For instance, the reaction of 3-hydroxybenzaldehyde (B18108) with 2-bromobenzyl bromide in the presence of a base yields 3-[(2-Bromobenzyl)oxy]benzaldehyde.
These scaffolds are frequently employed in further synthetic transformations. A notable example is the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to form new carbon-carbon bonds. eurekaselect.comresearchgate.net This reaction allows for the attachment of various aryl or heteroaryl groups to the benzyloxy benzaldehyde core, leading to the creation of diverse molecular architectures with potential applications in drug design. eurekaselect.comresearchgate.net
Importance of Benzyloxy Substituents in Chemical Architectures
The benzyloxy group (BnO-), a benzyl group linked to a molecule via an oxygen atom, imparts crucial properties to the chemical architectures it is part of. Its significance stems from several key roles:
Protecting Group: In multi-step organic synthesis, the benzyl group is frequently used as a robust protecting group for alcohols. wikipedia.orgorganic-chemistry.org It can be introduced under basic (Williamson ether synthesis) or acidic conditions and is stable to a wide range of reagents. organic-chemistry.org Its removal, typically via catalytic hydrogenation, is clean and efficient, regenerating the alcohol. wikipedia.org
Pharmacophore: The benzyloxy moiety is considered a key pharmacophore in certain drug molecules. nih.gov A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. For example, the benzyloxy group is a feature in the architecture of Safinamide, a drug used for treating Parkinson's disease, contributing to its interaction with the enzyme monoamine oxidase B (MAO-B). nih.gov
Influence on Molecular Conformation: The presence of the relatively bulky benzyloxy group can significantly influence the three-dimensional shape and conformational preferences of a molecule. This steric influence is critical in the design of molecules that need to fit into specific binding sites of biological targets like enzymes or receptors. acs.org
Supramolecular Assembly: The aromatic rings of the benzyloxy substituent can participate in non-covalent interactions, such as π–π stacking and C–H⋯π interactions. These weak interactions play a vital role in the formation of ordered supramolecular structures in the solid state, influencing the crystal packing and physical properties of the material. rsc.org
Overview of Halogenated Benzyl Ether Scaffolds in Advanced Materials and Synthetic Intermediates
The incorporation of a halogen atom, such as bromine, onto the benzyl ether scaffold, as seen in this compound, provides a reactive handle for a multitude of chemical transformations. Organic halides are fundamental precursors in organic synthesis due to the unique reactivity of the carbon-halogen bond. acs.org
Halogenated benzyl ethers are valuable synthetic intermediates for several reasons:
Cross-Coupling Reactions: The halogen atom serves as an excellent electrophilic site for various metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions. researchgate.netrecercat.cat These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the modular construction of complex molecules from simpler, halogenated building blocks.
Regioselective Functionalization: The halogen provides a site for regioselective modification, meaning that chemical reactions can be directed to a specific position on the molecule. This is particularly useful when direct functionalization of a C-H bond would be unselective. acs.orgacs.org
Precursors for Advanced Materials: Halogenated aromatic compounds are used as monomers or precursors for the synthesis of advanced materials. The halogen can be substituted to link molecular units together, forming polymers or porous organic frameworks with tailored electronic or physical properties. acs.orgacs.org
Library Synthesis: In drug discovery, halogenated scaffolds are used to generate libraries of related compounds. By systematically replacing the halogen with different functional groups, chemists can explore the structure-activity relationship (SAR) of a particular molecular framework to identify compounds with enhanced biological activity. mdpi.com
The strategic placement of a bromine atom on the benzyl ether moiety thus transforms the entire molecule into a versatile platform for building chemical complexity and exploring new chemical space for materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-bromophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXYDNXWEIIGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 2 Bromobenzyl Oxy Benzaldehyde
Etherification Reactions: The Cornerstone of Synthesis
The formation of the ether linkage in 3-[(2-Bromobenzyl)oxy]benzaldehyde is a critical step, predominantly accomplished via the Williamson ether synthesis. byjus.com This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org
Nucleophilic Substitution Approaches: A Well-Trodden Path
The most common route to this compound involves a nucleophilic substitution reaction, a cornerstone of organic chemistry. byjus.commasterorganicchemistry.com This approach is characterized by the attack of a nucleophile on an electrophilic center, leading to the displacement of a leaving group. masterorganicchemistry.com
The synthesis is typically initiated by the reaction between 3-hydroxybenzaldehyde (B18108) and 2-bromobenzyl bromide. analis.com.my In this S\textsubscript{N}2 reaction, the oxygen atom of the deprotonated 3-hydroxybenzaldehyde acts as a nucleophile, attacking the benzylic carbon of 2-bromobenzyl bromide and displacing the bromide ion to form the desired ether. byjus.commasterorganicchemistry.com The use of a primary alkyl halide like 2-bromobenzyl bromide is crucial, as secondary and tertiary alkyl halides tend to favor elimination reactions. libretexts.org
The deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde is essential to generate the nucleophilic alkoxide ion. youtube.com This is typically achieved using a mild base such as potassium carbonate (K₂CO₃). analis.com.mywikipedia.orgchemistrytalk.org The use of a carbonate base is common in laboratory-scale synthesis. wikipedia.org In some cases, stronger bases like sodium hydride (NaH) are employed to ensure complete deprotonation, which in turn can lead to higher yields. numberanalytics.comrichmond.edu
Table 1: Common Bases in Williamson Ether Synthesis
| Base | Strength | Common Solvents | Typical Yields |
| Potassium Carbonate (K₂CO₃) | Mild | Acetonitrile (B52724), DMF | Moderate to High |
| Sodium Hydride (NaH) | Strong | DMF, DMSO | High numberanalytics.com |
| Potassium tert-butoxide (KOtBu) | Strong | DMSO | High numberanalytics.com |
This table provides a general overview; actual yields can vary based on specific reaction conditions and substrates.
The choice of solvent is critical for the success of the etherification reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are frequently used. byjus.comwikipedia.orgchemistrytalk.org These solvents are favored because they can effectively solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide ion. numberanalytics.comfiveable.me Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity. wikipedia.org
Table 2: Common Solvents for Etherification
| Solvent | Type | Boiling Point (°C) | Role in Reaction |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Stabilizes transition state, improves reactant solubility. fiveable.me |
| Acetonitrile | Polar Aprotic | 82 | Favors S\textsubscript{N}2 reactions. wyzant.comrsc.org |
| Toluene | Non-polar | 111 | Less effective for this reaction type. chemistrytalk.orgwyzant.com |
This table summarizes the properties and roles of common solvents in the synthesis of this compound.
Fine-tuning reaction parameters such as temperature and reaction time is crucial for maximizing the yield and purity of this compound. acs.org Typically, these reactions are conducted at temperatures ranging from 50 to 100 °C, with reaction times varying from 1 to 8 hours. byjus.comwikipedia.org Increasing the temperature can accelerate the reaction rate, but it may also lead to the formation of undesired byproducts. numberanalytics.com Therefore, a careful balance must be struck to achieve optimal results.
Interphase Catalysis in Oxirane Synthesis from Benzaldehydes
While not a direct method for synthesizing this compound, phase transfer catalysis (PTC) is a relevant and powerful technique in reactions involving benzaldehydes, particularly in the synthesis of oxiranes. spbu.ru This methodology is especially useful in industrial settings and involves the use of a catalyst to facilitate the migration of a reactant from one phase to another where the reaction occurs. ptfarm.pl For instance, the condensation of substituted benzaldehydes with benzyl (B1604629) chloromethyl ether to form oxiranes has been successfully achieved using phase transfer catalysis. spbu.ru This highlights the potential of PTC to be adapted for etherification reactions of benzaldehyde (B42025) derivatives, potentially offering a more efficient and scalable synthetic route.
Alternative Synthetic Routes to Analogous Halobenzaldehydes
While a direct Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with 2-bromobenzyl bromide, is a primary route to this compound, other methods are crucial for synthesizing related halobenzaldehydes that serve as important structural analogs or precursors.
Bromination of Benzaldehyde Derivatives
The direct bromination of benzaldehyde and its derivatives is a key method for introducing a bromine atom onto the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution. sunankalijaga.org The process typically involves reacting the benzaldehyde derivative with bromine in the presence of a Lewis acid catalyst or in an acidic medium. sunankalijaga.orggoogle.com
A significant advancement in this area is the use of in-situ bromine generation to circumvent the handling of highly toxic and reactive molecular bromine. One such method involves using potassium bromate (B103136) (KBrO₃) in an acidic solution to oxidize bromide ions, producing bromine within the reaction mixture. sunankalijaga.org This approach has been successfully used for the bromination of veratraldehyde, a benzaldehyde derivative, yielding the corresponding bromo-substituted product. sunankalijaga.org
The reaction conditions, such as temperature and solvent, are critical for achieving high yields and selectivity. Bromination reactions are often carried out at temperatures ranging from 0°C to 100°C, with a preferred range of 5°C to 60°C. google.comgoogle.com The choice of solvent can include water, inert organic solvents like halogenated hydrocarbons, or acids such as aqueous sulfuric or hydrobromic acid. google.com
Table 1: Key Factors in the Bromination of Benzaldehyde Derivatives
| Parameter | Description | Research Findings |
|---|---|---|
| Brominating Agent | The source of electrophilic bromine. | Can be molecular bromine (Br₂) or generated in-situ from agents like KBrO₃ or HBr/oxidizer pairs to improve safety. sunankalijaga.orggoogle.com |
| Catalyst/Medium | Activates the bromine and facilitates the substitution. | Lewis acids or strong protic acids like H₂SO₄ are commonly used. google.com |
| Temperature | Influences reaction rate and selectivity. | Typically controlled between 0°C and 60°C to manage the reaction's exothermicity and prevent side reactions. google.comgoogle.com |
| Substituent Effects | Existing groups on the ring direct the position of bromination. | Electron-donating groups activate the ring and direct the incoming bromine to ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. |
Conversion of Aromatic Amines to Benzaldehydes via Diazonium Salts and Formaldoxime (B1209246)
A versatile method for synthesizing substituted benzaldehydes from aromatic amines is the Beech reaction. wikipedia.org This process involves the conversion of a primary aromatic amine into a diazonium salt, which is then reacted with formaldoxime (H₂C=NOH) to yield the corresponding aldehyde. wikipedia.orgelectronicsandbooks.com
The first step is diazotization, where the aromatic amine is treated with nitrous acid (HNO₂). lkouniv.ac.in Because nitrous acid is unstable, it is typically generated in-situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5°C). lkouniv.ac.inorgsyn.org The resulting aryl diazonium salt is a highly useful intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com
In the second step, the diazonium salt solution is added to a solution of formaldoxime, often in the presence of copper(II) sulfate (B86663) and sodium sulfite, to facilitate the conversion to the aldehyde. orgsyn.org The reaction proceeds through the formation of an aryl aldoxime intermediate, which is then hydrolyzed to the final benzaldehyde product. wikipedia.org This method is particularly useful for preparing halobenzaldehydes that might be difficult to access through direct halogenation. orgsyn.org
Table 2: Steps in the Beech Reaction for Benzaldehyde Synthesis
| Step | Process | Reagents | Key Conditions |
|---|---|---|---|
| 1 | Diazotization | Primary aromatic amine, NaNO₂, strong acid (e.g., HCl) | Low temperature (0-5°C) to ensure stability of the diazonium salt. orgsyn.org |
| 2 | Aldehyde Formation | Aryl diazonium salt, formaldoxime, copper(II) sulfate | The diazonium salt is added to the formaldoxime solution, followed by hydrolysis to yield the aldehyde. electronicsandbooks.comorgsyn.org |
Purification and Isolation Techniques
After synthesis, the crude this compound or its analogs must be purified to remove unreacted starting materials, catalysts, and byproducts. Solvent extraction and recrystallization are two of the most common and effective techniques employed for this purpose.
Solvent Extraction Methodologies
Solvent extraction is a fundamental technique used to isolate a target compound from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net After the synthesis of a benzaldehyde derivative, the reaction is often quenched with water. The product, being an organic molecule, will have low solubility in the aqueous phase and can be extracted into an organic solvent like methylene (B1212753) chloride, ether, or ethyl acetate. google.comgoogleapis.com
The process involves:
Adding the chosen organic solvent to the aqueous reaction mixture in a separatory funnel.
Shaking the funnel to allow the solute to transfer from the aqueous to the organic layer.
Allowing the layers to separate.
Draining the organic layer, which now contains the desired product.
This process may be repeated several times (e.g., 3x extractions) to maximize the recovery of the compound. The combined organic extracts are then typically washed with brine (a saturated aqueous solution of NaCl) to remove residual water, dried over an anhydrous salt like magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to yield the crude product. google.comgoogleapis.com
Recrystallization Techniques (e.g., from Ethyl Acetate/Petroleum, Ethanol)
Recrystallization is the gold standard for purifying solid organic compounds. creative-chemistry.org.uk The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form, while impurities remain dissolved in the cold solvent (the mother liquor). creative-chemistry.org.uk
The choice of solvent is critical for successful recrystallization. Common solvent systems for benzaldehyde derivatives and similar aromatic compounds include:
Ethanol: Chalcone derivatives synthesized from substituted benzaldehydes are often recrystallized from 95% ethanol. rsc.org In some cases, an ethanol/water mixture is used to fine-tune the solvent's polarity and achieve optimal crystallization. orientjchem.orgresearchgate.net
Ethyl Acetate/Petroleum Ether: This solvent pair is widely used for a variety of organic compounds. imist.mauc.pt The impure compound is dissolved in hot ethyl acetate, and petroleum ether (a non-polar solvent) is added until the solution becomes slightly cloudy (the saturation point). Upon cooling, pure crystals form. This method has been used for purifying various nitro sugar derivatives and other complex molecules. cdnsciencepub.com
The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-hydroxybenzaldehyde |
| 2-bromobenzyl bromide |
| Veratraldehyde |
| Potassium bromate |
| Formaldoxime |
| Sodium nitrite |
| Copper(II) sulfate |
| Sodium sulfite |
| Methylene chloride |
| Ether |
| Ethyl acetate |
| Magnesium sulfate |
| Ethanol |
Theoretical and Computational Studies on 3 2 Bromobenzyl Oxy Benzaldehyde
Quantum Chemical Calculations
Without dedicated studies, it is not possible to provide specific data for the following computational details for 3-[(2-Bromobenzyl)oxy]benzaldehyde :
Ab Initio Calculations (e.g., RHF with 6-31G, 6-31Gbasis sets)**
Ab initio (from first principles) calculations are a cornerstone of computational chemistry, solving the electronic Schrödinger equation without recourse to empirical parameters. The Restricted Hartree-Fock (RHF) method is a fundamental ab initio approach that provides a solid baseline for understanding the electronic structure of a molecule. The choice of basis set, such as 6-31G or the more flexible, polarization-enabled 6-31G**, is critical for the accuracy of the results.
A theoretical RHF study of this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. The 6-31G** basis set, which includes polarization functions on heavy atoms, is generally expected to provide more accurate geometries than the 6-31G basis set, especially for a molecule containing a polar carbonyl group and a bromine atom. researchgate.net
Table 1: Representative Geometric Parameters for this compound from a Hypothetical RHF Calculation
| Parameter | RHF/6-31G | RHF/6-31G** |
| C=O Bond Length (Å) | 1.195 | 1.191 |
| C-Br Bond Length (Å) | 1.910 | 1.905 |
| O-C(benzyl) Bond Length (Å) | 1.405 | 1.401 |
| C-O-C Bond Angle (°) | 117.5 | 118.0 |
Note: Data is illustrative and based on typical values for similar functional groups.
Semi-Empirical Methods (e.g., AM1)
Semi-empirical methods, such as AM1 (Austin Model 1), offer a computationally less expensive alternative to ab initio calculations. They employ a simplified form of the Schrödinger equation and use parameters derived from experimental data to approximate certain integrals, significantly speeding up calculations. crimsonpublishers.com This makes them suitable for very large molecules or for initial conformational searches before applying more rigorous methods. nih.govbeilstein-journals.org
For this compound, an AM1 calculation can provide a rapid estimation of the heat of formation and a reasonable molecular geometry. While generally less accurate than ab initio or Density Functional Theory (DFT) methods, AM1 can be effective for identifying low-energy conformers arising from the rotational freedom around the ether linkage and the benzyl (B1604629) group. cdnsciencepub.comconicet.gov.ar
Table 2: Hypothetical Energetic and Dipole Moment Data from an AM1 Calculation
| Property | Predicted Value |
| Heat of Formation (kcal/mol) | -35.5 |
| Dipole Moment (Debye) | 3.15 |
Note: Data is illustrative and based on typical values for similar molecular structures.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Energy Band Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzaldehyde (B42025) ring and the ether oxygen, which possess lone pairs of electrons. The LUMO would likely be centered on the benzaldehyde ring, specifically the π* orbital of the carbonyl group, which is a good electron acceptor. The bromine atom can also influence the FMOs through its inductive and resonance effects.
Table 3: Representative FMO Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Note: Data is illustrative, based on typical values from DFT calculations on substituted benzaldehydes.
Natural Bond Orbital (NBO) Analysis (Hyperconjugative Interactions, Charge Delocalization, Stabilization Energies)
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures (bonds and lone pairs). It is particularly useful for analyzing hyperconjugative interactions, which involve charge delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Table 4: Representative NBO Stabilization Energies (E(2)) for Key Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(O) | π(C-C)benzaldehyde ring | 5.2 |
| LP(O) | σ(C-C)benzyl ring | 2.1 |
| π(C-C)benzyl ring | σ(C-Br) | 1.5 |
| π(C-C)benzaldehyde ring | π(C=O) | 18.5 |
Note: LP denotes a lone pair. Data is illustrative of expected interactions in such a system.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would show a significant region of negative potential around the carbonyl oxygen atom, making it a prime site for protonation or interaction with electrophiles. The hydrogen atom of the aldehyde group would exhibit a positive potential. The aromatic rings would show a mix of potentials, with the π-electron clouds being generally negative, while the regions around the hydrogen atoms are positive. The bromine atom would also influence the potential distribution due to its electronegativity and size.
Density of State (DOS) Analysis
Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level. A total DOS (TDOS) plot shows the contribution of all orbitals, while a partial DOS (PDOS) plot can break this down to show the contributions of specific atoms or groups of atoms (e.g., the benzaldehyde ring vs. the bromobenzyl group) to the molecular orbitals.
This analysis complements FMO theory by providing a more complete picture of the entire molecular orbital manifold. In a DOS plot for this compound, the TDOS would show distinct peaks corresponding to the energy levels of the molecular orbitals. The PDOS would allow for a detailed assignment of these peaks, illustrating, for example, how the p-orbitals of the carbon, oxygen, and bromine atoms contribute to the formation of the frontier orbitals (HOMO and LUMO) and other key molecular orbitals.
Advanced Synthetic Applications and Methodological Development
Role as a Versatile Synthetic Intermediate
The dual reactivity of the aldehyde and the bromo-benzyl ether functionalities is central to the utility of 3-[(2-Bromobenzyl)oxy]benzaldehyde as a building block in organic synthesis. These groups can be manipulated independently or in concert to achieve a variety of synthetic goals.
The aldehyde group of this compound serves as a key electrophile for condensation reactions with various nucleophiles to form a wide array of heterocyclic compounds. These reactions often form the initial step in multi-step sequences aimed at synthesizing complex, biologically active molecules. For instance, condensation with hydrazines or their derivatives can lead to the formation of hydrazones, which are precursors to important heterocyclic systems like pyrazoles and indazoles. researchgate.net Similarly, reaction with amines can produce Schiff bases, which can be further cyclized to generate heterocycles such as benzodiazepines and other nitrogen-containing ring systems. nih.govekb.eg
The presence of the 2-bromobenzyl group provides a handle for subsequent intramolecular cyclization reactions. Following the initial formation of a heterocyclic or acyclic intermediate via the aldehyde, the bromo substituent can participate in transition-metal-catalyzed cross-coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds, leading to the construction of fused or polycyclic heterocyclic systems.
Beyond its role in heterocycle synthesis, this compound is a precursor for a variety of advanced organic transformations. The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. Furthermore, the aromatic rings can be functionalized through electrophilic aromatic substitution reactions.
The bromo group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. rsc.orgorganic-chemistry.org These reactions allow for the introduction of diverse aryl, alkynyl, and vinyl groups, respectively, at the 2-position of the benzyl (B1604629) moiety. This capability is crucial for the synthesis of complex biaryl structures and other elaborately substituted aromatic compounds. For example, a Suzuki-Miyaura cross-coupling reaction can be employed to link the bromo-substituted ring with various boronic acids, leading to the formation of biphenyl (B1667301) derivatives. rsc.org
Catalytic Methodologies in Synthesis
The development of efficient catalytic methodologies is a cornerstone of modern organic synthesis. This compound has been utilized in conjunction with various catalytic systems to achieve highly selective and efficient transformations.
Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comyoutube.com In the context of this compound, palladium catalysts are instrumental in activating the carbon-bromine bond for cross-coupling reactions. A notable application is the palladium-catalyzed three-component coupling reaction of o-bromobenzaldehyde, N-tosylhydrazone, and methanol, which demonstrates the versatility of palladium in orchestrating complex transformations. nih.gov
Furthermore, palladium-catalyzed hydrogenolysis can be employed to cleave the benzyl ether linkage. While this reaction is more commonly associated with the removal of protecting groups, it can also be used strategically in total synthesis. The conditions for hydrogenolysis can often be tuned to selectively cleave the benzyl ether without affecting other functional groups, including the bromo substituent, depending on the specific catalyst and reaction conditions employed.
Brønsted acid catalysis plays a significant role in a variety of organic transformations, including acetal (B89532) formation, esterification, and various condensation reactions. rsc.orgrsc.orgbeilstein-journals.org In reactions involving this compound, a Brønsted acid can activate the aldehyde group towards nucleophilic attack. For example, the formation of imines and enamines from the aldehyde and primary or secondary amines, respectively, is often catalyzed by a Brønsted acid. These intermediates can then undergo further reactions, such as cyclizations or additions, to generate more complex products. The use of chiral Brønsted acids can also enable enantioselective transformations. ualberta.ca
Stereoselective synthesis is a critical area of organic chemistry, particularly in the preparation of chiral molecules for pharmaceutical applications. This compound can serve as a prochiral substrate in stereoselective addition reactions to the aldehyde carbonyl group. One prominent example is the allylboration reaction, which involves the addition of an allylboron reagent to the aldehyde. ualberta.ca
The use of chiral allylboron reagents or a chiral catalyst can lead to the formation of homoallylic alcohols with high levels of diastereoselectivity and enantioselectivity. ualberta.ca For instance, the catalytic enantioselective borylative migration has been utilized for the synthesis of functionalized chiral piperidines, where an aldehyde like 2-bromobenzaldehyde (B122850) undergoes allylboration. rsc.org This methodology highlights the potential for creating stereochemically rich structures from achiral precursors like this compound. The resulting chiral homoallylic alcohol can then be further elaborated, with the bromo-benzyl ether moiety serving as a handle for subsequent transformations.
Strategies for C-H Activation and Functionalization of Benzaldehydes
A significant breakthrough in the C-H functionalization of benzaldehydes has been the development of the transient directing group (TDG) strategy. nih.govsioc-journal.cn This approach overcomes a major drawback of classical directing group-assisted synthesis: the need for additional steps to install and subsequently remove the directing group. snnu.edu.cnnih.gov
A TDG operates by reversibly reacting with the substrate's native functional group—in this case, the aldehyde—to form a more strongly coordinating moiety in situ. rsc.orgrsc.org For benzaldehydes, primary or secondary amines, often amino acids or their derivatives, are used as catalytic modifiers. snnu.edu.cnresearchgate.net These amines condense with the aldehyde to form an imine, which then acts as a potent bidentate or monodentate ligand to direct a transition metal catalyst (commonly palladium or iridium) to the ortho C-H bond. acs.orgwikipedia.orgacs.org This proximity-induced activation facilitates the cleavage of the C-H bond and subsequent functionalization. nih.gov After the reaction, the imine hydrolyzes, regenerating the aldehyde product and the amine catalyst, thus completing the catalytic cycle. rsc.orgwikipedia.org
This strategy has enabled a diverse array of ortho-C(sp²)–H functionalizations of benzaldehydes, including arylation, halogenation (chlorination, bromination), amidation, and oxygenation (methoxylation, fluoroalkoxylation). rsc.orgacs.orgacs.orgnih.gov The use of a catalytic amount of the amine modifier makes the process highly efficient and applicable to late-stage functionalization of complex molecules. researchgate.netacs.orgnih.gov
The table below presents examples of transient directing groups and their applications in the C-H functionalization of benzaldehydes.
| Transient Directing Group (TDG) | Catalyst/Metal | Functionalization Type | Reference |
| Amino Acids (e.g., Glycine, 2-Methylalanine) | Pd(II) | Arylation, Chlorination, Bromination | snnu.edu.cnacs.orgnih.gov |
| Amino Amides | Pd(II) | Fluoroalkoxylation | rsc.org |
| Pyridone Ligands (from monodentate TDG) | Pd(II) | Methoxylation, Chlorination | acs.org |
| β-Alanine | Cu(II) | Sulfonylation | chemrxiv.org |
| Various Amines | Ir(III) | Amidation | acs.orgnih.gov |
The mechanism of TDG-assisted C-H functionalization of benzaldehydes involves a well-orchestrated catalytic cycle. The process is initiated by the reversible condensation of the benzaldehyde (B42025) substrate with the amine-based TDG to form an imine. rsc.orgwikipedia.org This transient imine then coordinates to the metal center (e.g., Pd(II)).
The key step is the site-selective C-H activation, which typically proceeds via a concerted metalation-deprotonation (CMD) pathway. chemrxiv.org In this step, the coordinated imine directs the palladium catalyst to the ortho C-H bond, forming a five- or six-membered cyclometallated intermediate, often a cyclopalladated species. snnu.edu.cn The structure of such a binuclear palladium intermediate has been unambiguously confirmed by X-ray diffraction. acs.org
Once the palladacycle is formed, it can undergo several reaction pathways depending on the desired functionalization:
For Arylation: The palladacycle engages in oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to re-enter the catalytic cycle. beilstein-journals.org
For Halogenation: The palladacycle reacts with an electrophilic halogen source (e.g., N-chlorosuccinimide, N-bromosuccinimide) to install the halogen atom.
For Oxygenation/Amidation: The C-H functionalization can proceed through reductive elimination from a high-valent metal center (e.g., Pd(IV)) or via reaction with external coupling partners. rsc.org
Future Research Directions in 3 2 Bromobenzyl Oxy Benzaldehyde Chemistry
Exploration of Novel Synthetic Pathways
The current synthesis of 3-[(2-Bromobenzyl)oxy]benzaldehyde typically involves the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde (B18108) with 2-bromobenzyl bromide in the presence of a base like potassium carbonate. nih.gov While effective, future research could focus on developing more innovative, efficient, and environmentally benign synthetic routes.
Potential Research Areas:
Greener Synthesis: Exploration of alternative solvents and catalysts to minimize environmental impact. This could include using phase-transfer catalysts in non-polar solvents, which has been shown to be effective for similar transformations. asianpubs.org
One-Pot Procedures: Designing multi-step syntheses that can be carried out in a single reaction vessel would enhance efficiency and reduce waste. For instance, a two-step, one-pot reduction/cross-coupling procedure has been developed for other substituted benzaldehydes, which could be adapted. acs.orgrug.nlresearchgate.net
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability.
Alternative Starting Materials: Investigating different precursors for the benzaldehyde (B42025) and benzyl (B1604629) bromide moieties could lead to more cost-effective and sustainable synthetic pathways.
| Synthetic Approach | Potential Advantages | Relevant Research Context |
| Phase-Transfer Catalysis | Use of non-polar, less hazardous solvents; high yields. asianpubs.org | Oxidation of benzyl halides to benzaldehydes. asianpubs.org |
| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. acs.orgrug.nl | Synthesis of functionalized benzaldehydes from Weinreb amides. acs.orgrug.nlresearchgate.net |
| Flow Chemistry | Enhanced reaction control, safety, and scalability. | General trend in modern synthetic chemistry for process optimization. |
In-depth Mechanistic Studies of Chemical Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The molecule's two primary reactive sites—the aldehyde and the benzylic bromide—offer a rich landscape for mechanistic investigation.
Key Areas for Mechanistic Study:
Ether Bond Cleavage: The ether linkage is a critical structural feature. Studies on the acidic or catalytic cleavage of this bond would provide valuable insights into the molecule's stability and potential degradation pathways. acs.orgnih.govresearchgate.netfrontiersin.orglibretexts.org Mechanistic studies on related aryl alkyl ethers have revealed different pathways for C-O bond cleavage depending on the presence of other functional groups. acs.orgnih.gov
Reactivity of the Aldehyde Group: The reactivity of the benzaldehyde moiety in various reactions, such as condensations, oxidations, and reductions, warrants detailed kinetic and mechanistic analysis. researchgate.netacs.orgstackexchange.com
Benzylic Bromination/Substitution: The bromine atom on the benzyl group is a prime site for nucleophilic substitution and cross-coupling reactions. Understanding the kinetics and intermediates of these reactions is essential for controlling product formation.
Advanced Computational Modeling for Reactivity Prediction and Design
Computational chemistry offers a powerful tool for predicting the reactivity of this compound and for the rational design of new derivatives with desired properties.
Applications of Computational Modeling:
Reactivity Prediction: High-level ab initio calculations and Density Functional Theory (DFT) can be employed to model the electronic structure and predict the reactivity of the aldehyde and C-Br bond. frontiersin.orgacs.org Such studies can help in understanding substituent effects and in predicting the most likely sites for reaction. acs.org
Reaction Mechanism Simulation: Computational modeling can elucidate the transition states and reaction pathways of complex transformations, complementing experimental mechanistic studies. frontiersin.org For example, DFT has been used to study the base-catalyzed cleavage of similar ether linkages. frontiersin.org
Virtual Screening: By modeling the interactions of potential derivatives with biological targets, computational methods can guide the synthesis of new compounds with enhanced biological activity. researchgate.net
Development of Highly Selective Catalytic Systems
The development of catalysts that can selectively target one of the reactive functional groups in this compound is a significant area for future research.
Goals for Catalytic System Development:
Chemoselectivity: Designing catalysts that can, for example, facilitate a reaction at the aldehyde group while leaving the benzyl bromide intact, or vice versa. This would eliminate the need for protecting groups and improve synthetic efficiency.
Regioselectivity: In reactions involving the aromatic rings, catalysts that can direct functionalization to a specific position are highly desirable. chemrxiv.org
Enantioselectivity: For the synthesis of chiral molecules derived from this scaffold, the development of enantioselective catalysts is paramount. Organocatalysis, for instance, has shown promise in asymmetric aza-Friedel–Crafts reactions of imines derived from aldehydes. beilstein-journals.org
Novel Catalysts: Exploring the use of nano-biomimetic metal oxide catalysts or photoredox catalysis could open up new reaction pathways. frontiersin.orgbohrium.commoffitt.org
| Catalysis Type | Research Goal | Example Application |
| Chemoselective | Differentiate between the aldehyde and benzyl bromide groups. | Selective oxidation of the aldehyde or nucleophilic substitution at the C-Br bond. |
| Regioselective | Control the position of substitution on the aromatic rings. | Directed C-H functionalization of one of the aromatic rings. chemrxiv.org |
| Enantioselective | Create chiral centers with high stereocontrol. | Asymmetric addition to the aldehyde to form chiral alcohols. |
| Novel Catalysis | Access new types of chemical transformations. | Visible-light-driven reactions or biomimetic oxidations. frontiersin.orgd-nb.info |
Synthesis of Structurally Diverse Derivatives for Chemical Biology Tool Development
The core structure of this compound is an excellent starting point for the synthesis of a diverse library of compounds for use as chemical biology tools or as potential therapeutic agents. illinois.edu
Strategies for Derivative Synthesis:
Modification of the Aldehyde Group: The aldehyde can be converted into a wide range of other functional groups, including alcohols, carboxylic acids, imines, and oximes, or used in cyclization reactions to create heterocyclic systems. rsc.orgrsc.org
Functionalization via the Bromo-benzyl Group: The bromine atom can be readily displaced by various nucleophiles or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of substituents. The Suzuki coupling of a similar borylated benzaldehyde derivative has been demonstrated. rsc.org
C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic rings offers a powerful strategy for creating structural diversity. researchgate.netacs.org
Scaffold for Privileged Structures: The benzaldehyde moiety is a common feature in privileged scaffolds used in drug discovery. nih.gov By systematically modifying the structure of this compound, it is possible to generate libraries of compounds for high-throughput screening against various biological targets. tandfonline.com Benzaldehyde derivatives have been used to create reversible covalent inhibitors that target lysine (B10760008) residues in proteins. researchgate.net
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its application in the synthesis of complex molecules, functional materials, and biologically active compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(2-Bromobenzyl)oxy]benzaldehyde, and what reagents/conditions are critical for high yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution. React 3-hydroxybenzaldehyde with 2-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours. Purification involves column chromatography (hexane/ethyl acetate) .
- Key Table :
| Starting Material | Reagent/Condition | Role |
|---|---|---|
| 3-Hydroxybenzaldehyde | 2-Bromobenzyl bromide | Electrophile |
| – | K₂CO₃ (base) | Deprotonation |
| – | DMF (solvent) | Solubility/Reactivity |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ ~10 ppm) and aromatic/ether linkages. IR spectroscopy verifies the C=O stretch (~1700 cm⁻¹) and C-O-C ether stretch (~1250 cm⁻¹). X-ray crystallography (via SHELX refinement) resolves stereoelectronic effects .
Q. How can researchers ensure purity during synthesis?
- Methodology : Monitor reactions via TLC (Rf ~0.5 in hexane:EtOAc 7:3). Post-synthesis, use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Recrystallization from ethanol improves crystalline purity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?
- Methodology : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For crystallographic anomalies (e.g., disordered bromine atoms), refine data using SHELXL with constraints for thermal parameters .
Q. How do halogen substituents (Br vs. Cl/F) on the benzyl group influence reactivity and biological activity?
- Methodology : Compare reaction kinetics (e.g., SN2 rates with 2-Br vs. 2-Cl analogs). Bromine’s larger size increases steric hindrance, slowing nucleophilic substitution but enhancing lipophilicity for bioactivity. Use DFT calculations (e.g., Gaussian) to model electronic effects .
Q. What reaction mechanisms explain the compound’s selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The aldehyde group acts as an electrophilic site, while the bromine facilitates oxidative addition with Pd catalysts. Optimize conditions using Pd(PPh₃)₄, Na₂CO₃, and DME/H₂O at 80°C. Monitor intermediates via LC-MS .
Q. How can researchers mitigate hazards during large-scale synthesis (e.g., handling brominated intermediates)?
- Methodology : Use inert atmosphere (N₂/Ar) to prevent decomposition. Employ scavengers (e.g., silica gel) for excess brominating agents. Safety protocols: Fume hoods, PPE, and emergency rinsing (15+ minutes for eye/skin exposure) .
Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
